molecular formula C10H17N2NaO14P3 B12046644 Thymidine 5'-triphosphate sodium salt (dTTP)

Thymidine 5'-triphosphate sodium salt (dTTP)

Cat. No.: B12046644
M. Wt: 505.16 g/mol
InChI Key: NJAHVUZWRMSTFF-UHFFFAOYSA-N
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Description

Thymidine 5’-triphosphate sodium salt: is a crucial compound in molecular biology, serving as one of the four natural deoxynucleotides. It plays a vital role in the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases. This compound is essential for DNA replication, repair, and recombination, ensuring the accurate transmission of genetic information from one generation to the next .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine 5’-triphosphate sodium salt is synthesized via the methylation of deoxyuridine monophosphate by thymidylate synthase . The process involves several steps, including phosphorylation and methylation, to achieve the final triphosphate form.

Industrial Production Methods: Industrial production of thymidine 5’-triphosphate sodium salt typically involves enzymatic synthesis using thymidine kinase and thymidylate kinase. These enzymes catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate and subsequently to thymidine triphosphate .

Chemical Reactions Analysis

Types of Reactions: Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Thymidine kinase, thymidylate kinase, ATP, and Mg²⁺.

    Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products:

  • Thymidine monophosphate
  • Thymidine diphosphate
  • Thymidine triphosphate

Comparison with Similar Compounds

Similar Compounds:

  • Deoxyadenosine 5’-triphosphate
  • Deoxyguanosine 5’-triphosphate
  • Deoxycytosine 5’-triphosphate

Comparison: Thymidine 5’-triphosphate sodium salt is unique among the deoxynucleotides due to its specific role in the synthesis of thymidine-containing DNA. Unlike deoxyadenosine, deoxyguanosine, and deoxycytosine triphosphates, which pair with thymidine or cytosine, thymidine 5’-triphosphate pairs exclusively with adenine, ensuring the stability and integrity of the DNA double helix .

Properties

Molecular Formula

C10H17N2NaO14P3

Molecular Weight

505.16 g/mol

InChI

InChI=1S/C10H17N2O14P3.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);

InChI Key

NJAHVUZWRMSTFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

Origin of Product

United States

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